molecular formula C6H8N4O2 B2496775 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1517011-06-1

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2496775
CAS No.: 1517011-06-1
M. Wt: 168.156
InChI Key: FIBVNNRIJWGZOZ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C6H8N4O2 and its molecular weight is 168.156. The purity is usually 95%.
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Scientific Research Applications

Antiallergic and Anti-inflammatory Agents

The synthesis of tetrazole analogues, including derivatives of 5H-[1]benzopyrano[2,3-b]pyridines, has shown promising antiallergic activity. These compounds, through intravenous administration, exhibited significant antiallergic effects in rats, suggesting potential applications in the development of new antiallergic and anti-inflammatory drugs (Nohara et al., 1985).

Coordination Compounds and Metal-Organic Frameworks

Studies have produced new coordination compounds from reactions involving tetrazole-containing carboxylic acids, demonstrating the versatility of these compounds in forming complex structures with metals. These structures have potential applications in materials science, catalysis, and luminescent materials (Zou et al., 2014).

Luminescent Properties and Catalytic Activity

Research on d(10) coordination polymers based on tetrazole carboxylic acid ligands has revealed improved catalytic activity and photoluminescence properties. These findings open avenues for the application of such materials in catalysis and optoelectronic devices (Wang et al., 2016).

Organic Fluorophores and Carbon Dots

Tetrazole derivatives have been identified as the main ingredients and fluorescence origins of carbon dots with high fluorescence quantum yields. This discovery provides insights into the design and synthesis of fluorescent materials for sensing, imaging, and other applications (Shi et al., 2016).

Gas Adsorption and Storage

The construction of charged metal-organic frameworks using tetrazole carboxylic acids as ligands has shown selective gas adsorption capabilities, particularly for CO2 over N2 and CH4. This property is crucial for applications in gas storage, separation, and environmental remediation (Sen et al., 2014).

Safety and Hazards

The compound 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridin-6-amine hydrochloride has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBVNNRIJWGZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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